REACTION_SMILES
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[CH2:2]([CH3:3])[c:4]1[c:5]([NH2:6])[c:7]([CH2:12][CH3:13])[cH:8][c:9]([CH3:11])[cH:10]1.[CH3:14][CH:15]([CH2:16][CH2:17][O:18][N:19]=[O:20])[CH3:21].[Cl:22][c:23]1[cH:24][cH:25][cH:26][cH:27][c:28]1[Cl:29].[ClH:1]>>[Cl:1][c:5]1[c:4]([CH2:2][CH3:3])[cH:10][c:9]([CH3:11])[cH:8][c:7]1[CH2:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(C)cc(CC)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCc1cc(C)cc(CC)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |